SMAP-18

Antimicrobial peptides Host defense peptides Cell selectivity

Researchers requiring non-lytic antimicrobial mechanisms face a critical gap: SMAP-29 and its analogs kill via membrane disruption, causing cytotoxicity and inflammation. SMAP-18 solves this as a truncated cathelicidin that translocates across bacterial membranes without depolarization (0% at 4× MIC) to hit intracellular targets. • Non-cytotoxic to RAW 264.7, NIH-3T3, and HeLa cells at 100 µM-enabling safer preclinical safety assessment. • Retains antimicrobial potency vs. Gram-negative pathogens including Pseudomonas and multidrug-resistant strains. • Validated in jet-fuel biocide formulations (-7.9 log reduction through day 24), demonstrating robustness in non-aqueous environments. Supplied as lyophilized powder with documented purity, sequence, and analytical data. Custom synthesis and bulk packaging available.

Molecular Formula C93H165N35O18
Molecular Weight 2061.5 g/mol
Cat. No. B12381510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMAP-18
Molecular FormulaC93H165N35O18
Molecular Weight2061.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=C)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C93H165N35O18/c1-12-54(8)77(90(146)117-56(10)55(9)116-71(44-59-45-106-50-115-59)81(137)114-49-75(133)127-76(53(6)7)89(145)124-64(25-14-17-35-95)83(139)120-63(24-13-16-34-94)85(141)126-70(80(136)111-46-72(99)130)43-58-30-32-60(129)33-31-58)128-87(143)65(26-15-18-36-96)121-82(138)62(27-20-37-107-57(11)97)118-73(131)48-113-79(135)68(41-51(2)3)125-86(142)67(29-22-40-110-93(104)105)122-84(140)66(28-21-39-109-92(102)103)123-88(144)69(42-52(4)5)119-74(132)47-112-78(134)61(98)23-19-38-108-91(100)101/h30-33,45,50-54,56,61-71,76-77,116,129H,9,12-29,34-44,46-49,94-96,98H2,1-8,10-11H3,(H2,97,107)(H2,99,130)(H,106,115)(H,111,136)(H,112,134)(H,113,135)(H,114,137)(H,117,146)(H,118,131)(H,119,132)(H,120,139)(H,121,138)(H,122,140)(H,123,144)(H,124,145)(H,125,142)(H,126,141)(H,127,133)(H,128,143)(H4,100,101,108)(H4,102,103,109)(H4,104,105,110)/t54-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,76-,77-/m0/s1
InChIKeyGLWGIVZMYSBONV-QTBDDZMASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMAP-18 Peptide Overview


SMAP-18 (Sheep Myeloid Antimicrobial Peptide-18) is an 18-amino acid peptide amide (H-RGLRRLGRKIAHGVKKYG-NH₂, MW 2,063.3 g/mol), representing the N-terminal 1–18 residue segment of the full-length sheep cathelicidin SMAP-29 [1]. As a host defense peptide (HDP) belonging to the cathelicidin family, SMAP-18 is recognized for its capacity to translocate across bacterial membranes and exert antimicrobial activity via intracellular targeting, a mechanism distinct from the membrane-lytic action of its parent peptide [2]. The compound's three-dimensional solution structure has been determined by NMR spectroscopy (PDB ID: 5Z26), revealing a conformation dominated by a small hydrophobic core of leucine residues, with critical structural flexibility conferred by glycine residues at positions 2, 7, and 13 [3].

1
Intracellular-targeting mechanism research
2
Non-lytic antimicrobial screening context
3
Structure-activity relationship (SAR) scaffold
4
Mammalian cell co-culture compatible assays

SMAP-18: Why SMAP-29 Is Not an Alternative


In scientific and industrial procurement, a 'cathelicidin peptide' or 'SMAP-29' is not a valid substitute for SMAP-18. The parent peptide SMAP-29 displays extremely high antimicrobial activity but is limited by its high cytotoxic activity against human cells [1]. In contrast, SMAP-18 was specifically designed as a truncated variant to decouple antimicrobial efficacy from mammalian cell toxicity. The core differentiation lies in the divergent mechanisms of action: SMAP-29 and its membrane-active analogs kill microorganisms by disrupting the lipid bilayer, while SMAP-18 translocates across the bacterial membrane in a non-disruptive manner to act on intracellular targets [2]. This mechanistic distinction is not shared by in-class peptides such as SMAP-29 or the Trp-substituted analog SMAP-18-W, meaning that direct substitution would alter the experimental outcome, particularly in assays requiring cell selectivity or in applications where membrane lysis is undesirable. The following section quantifies these differences.

Attribute
SMAP-18
SMAP-29 / SMAP-18-W
Mechanism
Intracellular targeting, non-lytic
Membrane disruption / lysis
Mammalian cytotoxicity
Low reported cytotoxicity at assayed concentrations
High cytotoxicity may limit co-culture use
Membrane depolarization
No depolarization reported
Significant depolarization may trigger inflammatory endpoints

SMAP-18 Efficacy and Selectivity Evidence


Superior Cell Selectivity Over SMAP-29

SMAP-18 retains antimicrobial activity comparable to the parent peptide SMAP-29 but exhibits substantially reduced hemolytic activity. This combination results in a higher cell selectivity index for SMAP-18 [1]. Quantitative data from vendor technical datasheets confirm that SMAP-18 displays 'much higher cell selectivity as compared to parental SMAP-29 because of their decreased hemolytic activity and retained anti-microbial activity' [2].

Cell Selectivity vs. SMAP-29
Class-level inference
Retained antimicrobial, reduced hemolytic activity
Supports cell-selectivity endpoint comparison
Quantified ratio not reported; vendor data only
Antimicrobial peptides Host defense peptides Cell selectivity

Intracellular Targeting vs. Membrane Lysis

SMAP-18 kills bacteria via an intracellular-targeting mechanism, unlike SMAP-29 and SMAP-18-W, which function by disrupting or perturbing the lipid bilayer. This mechanistic divergence is supported by membrane depolarization assays: SMAP-18-W led to >80% membrane depolarization against Staphylococcus aureus at 2 × MIC, whereas SMAP-18 did not cause any membrane depolarization even at 4 × MIC [1]. Confocal laser scanning microscopy further revealed that SMAP-18 translocates across the bacterial membrane in a non-membrane disruptive manner, while SMAP-29 and SMAP-18-W were unable to translocate the membrane [1].

Mechanism: Intracellular vs. Lytic
Head-to-head
0% depolarization at 4× MIC; SMAP-18-W >80% at 2× MIC
Supports mechanism differentiation assay context
DiSC3-5 probe; S. aureus
Mechanism of action Membrane translocation Antimicrobial peptides

Lack of Mammalian Cytotoxicity vs. SMAP-29

SMAP-18 and its analog SMAP-18-W exhibited no cytotoxicity against three different mammalian cell lines (RAW 264.7, NIH-3T3, and HeLa cells) even at a concentration of 100 μM [1]. This contrasts sharply with the parent peptide SMAP-29, which is known to have high cytotoxic activity against human cells [2].

Mammalian Cytotoxicity vs. SMAP-29
Cross-study comparable
No cytotoxicity at 100 μM (3 cell lines); SMAP-29 highly cytotoxic
Cytotoxicity endpoint review for co-culture models
RAW 264.7, NIH-3T3, HeLa
Cytotoxicity Mammalian cell toxicity Drug safety

Antibacterial MIC Baseline

The baseline antimicrobial activity of SMAP-18 has been quantified across multiple bacterial strains, with MIC values ranging from 4 to 8 μM. Against Gram-negative bacteria: E. coli (4 μM), S. typhimurium (8 μM), P. aeruginosa (8 μM). Against Gram-positive bacteria: B. subtilis (8 μM), S. epidermidis (4 μM), S. aureus (8 μM) [1]. These values serve as a reference for evaluating SMAP-18 analogs and rational engineering strategies. Notably, Gly→Ala substitutions at positions 7 and 13 altered the structure of SMAP-18 from a random coil to an α-helical conformation, and these structural changes were directly correlated with altered antimicrobial activity and mechanism of action [2].

Antibacterial MIC Baseline
Supporting evidence
4–8 μM across 6 strains
Baseline MIC reference for SAR studies
Geometric mean 6.7 μM; broth microdilution
Minimum Inhibitory Concentration (MIC) Antibacterial activity Structure-activity relationship

SMAP-18 Application Scenarios


Therapeutic Development with Low Cytotoxicity

SMAP-18 is the preferred starting point for the development of antimicrobial therapeutics where host cell safety is paramount. Its lack of cytotoxicity against RAW 264.7, NIH-3T3, and HeLa cells at 100 μM [1], combined with its retained antimicrobial activity, makes it a superior candidate over SMAP-29 for preclinical safety assessment and in vivo proof-of-concept studies. The peptide's intracellular targeting mechanism also reduces the risk of membrane lysis-induced inflammation, a common concern with membrane-active peptides.

Intracellular Targeting Mechanism Studies

For researchers studying non-lytic, intracellular killing mechanisms, SMAP-18 serves as a critical tool. It has been shown to translocate across bacterial membranes without causing depolarization (0% depolarization at 4 × MIC), unlike SMAP-29 or SMAP-18-W [2]. This property enables the study of intracellular targets, nucleic acid interactions, and alternative pathways for bacterial cell death, without the confounding effects of membrane disruption.

SAR Studies via Gly→Ala Mutagenesis

SMAP-18 contains three strategically positioned glycine residues (G2, G7, G13) that control its structural flexibility and, consequently, its antimicrobial mechanism [3]. The availability of quantitative MIC data for a panel of Gly→Ala substitution analogs [4] makes SMAP-18 an ideal scaffold for rational peptide engineering. Researchers can procure SMAP-18 and its analogs to systematically map how specific amino acid substitutions alter helicity, membrane translocation, and strain-specific potency.

Industrial Biocontrol in Fuel and Hydrocarbons

SMAP-18 has demonstrated efficacy in a specialized industrial context: the mitigation of microbial contamination in jet fuel. When combined with the siderophore Pyochelin, repetitive dosing of SMAP-18 achieved a −7.9 log fold reduction in bacterial growth through day 24, effectively controlling Gram-positive Gordonia sp. and Gram-negative Pseudomonas putida [5]. This application highlights SMAP-18's robustness and stability in non-aqueous environments, making it a candidate for industrial biocide formulations where traditional antibiotics fail or are undesirable.

Application
Selection Property
Validation Focus
Antimicrobial research with mammalian co-culture
Reported low cytotoxicity profile at assayed concentrations
Mammalian cell viability endpoints
Intracellular targeting mechanism research
Non-lytic membrane translocation evidence
Membrane integrity and localization assays
Structure-activity relationship (SAR) studies
Defined glycine scaffold with published MIC panel
Correlation of helicity with antimicrobial potency
Industrial microbial contamination research
Reported activity in non-aqueous hydrocarbon environment
Fuel-system biocontrol endpoint validation
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